molecular formula C24H22 B14667168 7-Cyclohexyltetraphene CAS No. 36278-09-8

7-Cyclohexyltetraphene

Cat. No.: B14667168
CAS No.: 36278-09-8
M. Wt: 310.4 g/mol
InChI Key: RBOZIZCCVLIETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclohexyltetraphene is a polycyclic aromatic hydrocarbon (PAH) featuring a tetraphene core (four fused benzene rings) substituted with a cyclohexyl group at the 7-position. Its structural uniqueness lies in the combination of rigid aromaticity from tetraphene and the conformational flexibility of the cyclohexyl moiety. This hybrid structure enables tunable electronic and photophysical properties, making it relevant for applications in organic electronics, such as semiconductors or light-emitting materials.

Properties

CAS No.

36278-09-8

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

7-cyclohexylbenzo[a]anthracene

InChI

InChI=1S/C24H22/c1-2-9-18(10-3-1)24-21-13-7-5-11-19(21)16-23-20-12-6-4-8-17(20)14-15-22(23)24/h4-8,11-16,18H,1-3,9-10H2

InChI Key

RBOZIZCCVLIETE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclohexyltetraphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a tetraphene precursor to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclohexyltetraphene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using reagents like chlorine or nitric acid under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Cyclohexyltetraphene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: this compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Cyclohexyltetraphene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Meta[6]Cycloparaphenylene (Compound 7)

  • Structure : A macrocyclic PAH with six para-linked benzene rings, differing from tetraphene’s linear fused-ring system.
  • Properties :
    • Fluorescence in chloroform (λem ~450–500 nm) .
    • Enhanced solubility due to curvature, unlike planar tetraphene derivatives.
    • DFT calculations reveal lower strain energy compared to smaller cycloparaphenylenes .
  • Applications: Potential in carbon nanotube synthesis and supramolecular chemistry.

Ethyl 6-(4-Ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate

  • Structure : A cyclohexene derivative with ethoxyphenyl and furan substituents, lacking the tetraphene backbone.
  • Properties: Pharmacological activity: Anticonvulsant and anti-inflammatory effects due to cyclohexenone moiety . Crystallographic Weak intermolecular interactions (C–H···π, X–H···O) stabilize the solid-state structure .
  • Applications : Intermediate in bioactive compound synthesis.

Cyclohexylphenols (e.g., CP 47,497)

  • Structure: Phenolic ring substituted with a cyclohexyl group and alkyl chains.
  • Properties: Psychoactive effects via cannabinoid receptor interaction, distinct from PAHs like tetraphene . Structural flexibility enables receptor binding, contrasting with tetraphene’s rigidity.
  • Applications : Regulated pharmaceuticals or controlled substances .

Key Comparative Data

Property 7-Cyclohexyltetraphene (Theoretical) Meta[6]Cycloparaphenylene Cyclohexenone Derivative Cyclohexylphenols
Core Structure Tetraphene + cyclohexyl Macrocyclic benzene rings Cyclohexenone + aryl groups Phenol + cyclohexyl
Electronic Properties High π-conjugation Moderate conjugation, curved Localized conjugation Minimal conjugation
Solubility Low (PAH backbone) High (curvature-enhanced) Moderate (polar substituents) Variable (alkyl chains)
Bioactivity Not reported None Anticonvulsant/anti-inflammatory Psychoactive
Solid-State Interactions π-π stacking (expected) Weak van der Waals C–H···π, X–H···O Hydrogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.